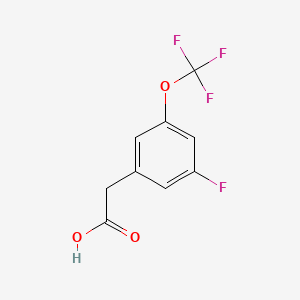

3-Fluoro-5-(trifluoromethoxy)phenylacetic acid

Beschreibung

Historical Development and Discovery

3-Fluoro-5-(trifluoromethoxy)phenylacetic acid emerged as a structurally optimized derivative in pharmaceutical and agrochemical research during the early 21st century. Its development aligns with broader trends in fluorinated compound synthesis, driven by the need for molecules with enhanced metabolic stability and target-binding specificity. The compound was first synthesized through palladium-catalyzed cross-coupling reactions, as evidenced by its inclusion in structure-activity relationship (SAR) studies of anticryptosporidial agents. Key milestones include:

- 2000s : Systematic exploration of trifluoromethoxy-substituted phenylacetic acids for electronic modulation of drug candidates.

- 2010s : Optimization of synthetic routes using Miyaura borylation and Suzuki couplings to achieve regiospecific substitution patterns.

- 2020s : Commercial availability through specialty chemical suppliers (CAS 1352999-94-0), enabling widespread pharmacological evaluation.

Structural Significance of Fluorine and Trifluoromethoxy Substituents

The molecule's bioactivity stems from synergistic effects between its fluorine atoms and trifluoromethoxy group:

| Substituent | Electronic Effect | Impact on Properties |

|---|---|---|

| 3-Fluoro | σ-Withdrawing (-I) | Increases acidity (pKa ~2.8) |

| 5-Trifluoromethoxy | π-Withdrawing (-M) | Enhances lipophilicity (LogP ~2.1) |

This combination creates a polarized aromatic system that:

- Improves membrane permeability compared to non-fluorinated analogs.

- Stabilizes enolate intermediates during metabolic transformations.

- Modulates hydrogen-bonding capacity for target protein interactions.

The trifluoromethoxy group's electron-withdrawing capacity exceeds that of methoxy (-OCH₃) by 1.5× in Hammett substituent constants (σₚ = +0.45 vs. +0.27). This significantly alters reaction pathways in electrophilic aromatic substitutions compared to non-fluorinated counterparts.

Positional Isomerism in Polyhalogenated Phenylacetic Acids

Regiochemical variations profoundly influence physicochemical and biological properties:

Comparative Analysis of Positional Isomers

Key trends:

- Meta-substitution (3- and 5-positions) optimizes steric compatibility with enzymatic active sites.

- Para-fluorine (4-position) introduces torsional strain, reducing crystallinity and biological activity.

- Ortho-substitution (2-position) increases rotational barriers, limiting conformational adaptability.

Synthetic challenges arise from the competing directing effects of fluorine (-I, -M) and trifluoromethoxy (-M) groups during electrophilic substitutions. Modern approaches employ directed ortho-metalation (DoM) strategies with turbo-Grignard reagents to achieve >90% regioselectivity.

This structural analysis underscores why this compound has become a privileged scaffold in medicinal chemistry, particularly for developing protease inhibitors and GPCR modulators. Subsequent sections will explore its synthetic methodologies, spectroscopic characterization, and emerging applications in detail.

Eigenschaften

IUPAC Name |

2-[3-fluoro-5-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-6-1-5(3-8(14)15)2-7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUVGYUDBIAFFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Diazotization and Hydrolysis Route

A patented method for preparing fluoro-substituted phenylacetic acids, including related trifluoromethoxy derivatives, involves a two-step process:

Step 1: Diazotization Addition Reaction

Fluoroaniline derivatives are reacted with vinylidene chloride in the presence of acid, diazo reagents, phase transfer catalysts, and copper-based catalysts to form difluorophenyl trichloroethanes intermediates. The reaction is typically carried out in aqueous-organic solvent mixtures, with water content carefully controlled (0.2–1.5 weight ratio relative to organic solvent) to optimize yields and selectivity.Step 2: Hydrolysis

The trichloroethane intermediates are hydrolyzed under acidic conditions (e.g., sulfuric or hydrochloric acid) at elevated temperatures (80–95 °C) to yield the target fluoro-substituted phenylacetic acids. The product is isolated by filtration and purified by recrystallization, often from toluene, achieving purities above 99% by HPLC.

Example Yields and Conditions:

| Compound Type | Starting Material | Acid Concentration | Temperature (°C) | Reaction Time (h) | Yield (g) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|---|

| 2,4,5-Trifluorobenzeneacetic acid | 2,4,5-Trifluoroaniline | 30% H2SO4 | 90–95 | 8 | 179.6 | >99 | Recrystallized from toluene |

| 3,5-Difluorophenylacetic acid | 2,3-Difluoroaniline | 17% H2SO4 | 80–95 | 8 | 168.0 | >99 | Recrystallized from toluene |

This method is adaptable to various fluoro-substituted anilines and is scalable for industrial synthesis.

Grignard Reaction and Boronic Acid Intermediate Route

Another approach involves the preparation of 3-fluoro-5-trifluoromethylphenylboronic acid as a key intermediate, which can be further converted into the target phenylacetic acid derivatives:

Step A: Formation of Grignard Reagent

3-Bromo-5-fluorotrifluoromethylbenzene is reacted with magnesium turnings in tetrahydrofuran (THF) at about 45 °C to form the corresponding Grignard reagent.Step B: Reaction with Trimethyl Borate

The Grignard reagent is transferred at low temperature (-78 °C) into a solution of trimethyl borate in THF, maintaining the temperature below -60 °C during addition. After stirring and warming to ambient temperature, the mixture is quenched with aqueous acid, extracted, and dried to yield 3-fluoro-5-trifluoromethylphenylboronic acid.Step C: Further Transformations

The boronic acid intermediate can undergo palladium-catalyzed coupling or other functional group transformations to eventually yield the phenylacetic acid derivative.

Reaction Summary Table:

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Grignard formation | Mg, I2, THF; 3-bromo-5-fluoro-trifluoromethylbenzene | ~45 | Portionwise addition | — | Gentle reflux maintained |

| Borate addition | Trimethyl borate in THF | -78 to -60 | 45 min stirring at -78 °C | — | Temperature control critical |

| Work-up and extraction | Acid quench (5% HCl), ethyl acetate extraction | Ambient | — | 57 | Product mp 167–168 °C, confirmed by NMR |

This route provides a versatile intermediate for subsequent synthetic elaborations, with moderate to good yields and high purity.

Copper-Catalyzed C-H Trifluoromethylation

In advanced synthetic schemes, copper-catalyzed direct C-H trifluoromethylation of naphthoquinone derivatives has been reported, which can be adapted for phenylacetic acid derivatives bearing trifluoromethoxy groups. This method requires:

- Copper(I) iodide as catalyst

- Bis(pinacolato)diboron as an additive

- Optimized conditions to avoid disubstitution

Yields for fluorinated derivatives range from moderate to good (55–88%), and the method is compatible with various halogen and trifluoromethoxy substituents.

| Preparation Method | Key Advantages | Limitations | Typical Yield Range | Purity Achieved |

|---|---|---|---|---|

| Diazotization and Hydrolysis | Scalable, high purity, straightforward | Requires careful temperature and solvent control | 60–80% (isolated) | >99% (HPLC) |

| Grignard Reaction to Boronic Acid | Versatile intermediate, good functional group tolerance | Low temperature control needed, moderate yield | ~57% (boronic acid) | High (NMR confirmed) |

| Copper-Catalyzed Trifluoromethylation | Direct functionalization, good yields | Catalyst and additive sensitive, complex setup | 55–88% | High (suitable for bio) |

The diazotization route is well-established for fluoro-substituted phenylacetic acids and can be adapted to 3-fluoro-5-(trifluoromethoxy)phenylacetic acid by selecting appropriate fluoroaniline precursors and reaction conditions.

The Grignard approach offers a modular route through boronic acid intermediates, enabling further cross-coupling or functionalization steps, crucial for complex molecule synthesis.

Copper-catalyzed trifluoromethylation expands the toolbox for late-stage modifications, improving the diversity of fluorinated phenylacetic acid derivatives.

Purification typically involves recrystallization from toluene or chromatographic techniques, ensuring high purity suitable for pharmaceutical applications.

Analyse Chemischer Reaktionen

3-Fluoro-5-(trifluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu), leading to the formation of substituted phenylacetic acids

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

The compound serves as a building block for synthesizing various fluorinated phenyl acetate derivatives. These derivatives have been evaluated for their hypnotic properties, demonstrating significant potential in anesthetic applications. For instance, one study synthesized several fluorine-containing phenyl acetate derivatives, including 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid, and assessed their hypnotic potencies in animal models .

Pharmacological Studies

Research indicates that derivatives of this compound can exhibit favorable pharmacokinetic profiles, such as ultra-short recovery times post-administration. In studies comparing recovery times of various anesthetics, compounds derived from this compound showed quicker behavioral recovery in mice and rabbits compared to traditional anesthetics like propofol and propanidid .

Detection of Perfluorinated Compounds

This compound has been utilized in analytical methods for detecting ionic perfluorinated substances in environmental samples such as landfill leachates and sediments. Its stability and reactivity allow for effective extraction and quantification of these compounds, which are critical for understanding environmental contamination .

Nanoparticle Synthesis

In materials science, this compound is employed as an intermediate in the synthesis of nanoparticles. Its unique chemical structure aids in modifying the surface properties of nanoparticles, enhancing their applicability in drug delivery systems and catalysis .

Case Studies

Wirkmechanismus

The mechanism of action of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of this compound and Related Compounds

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups: The 3-F, 5-OCF₃ groups in the main compound are both strong electron-withdrawing substituents, increasing the acidity of the acetic acid group compared to derivatives with electron-donating groups like -OCH₃ (3-methoxy) or -CH₃ (3-methyl) .

Molecular Weight and Solubility :

- The higher molecular weight of this compound (238.14 g/mol) compared to 3-(trifluoromethoxy)phenylacetic acid (220.14 g/mol) reflects the additional fluorine atom, which may reduce aqueous solubility .

Commercial Availability and Pricing: The main compound is priced at $63.00/g (Santa Cruz Biotechnology), while 3-methyl-5-(trifluoromethoxy)phenylacetic acid costs €292.00/g (CymitQuimica) . This disparity reflects differences in synthetic complexity and demand.

Functional Comparisons

- 3-Methoxy-5-(trifluoromethyl)phenylacetic acid : The -OCH₃ group introduces mild electron-donating effects, which may decrease acidity (pKa) compared to the fluorine-substituted analogue .

Biologische Aktivität

3-Fluoro-5-(trifluoromethoxy)phenylacetic acid (C9H6F4O3), a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

- Molecular Formula : C9H6F4O3

- Molecular Weight : 238.14 g/mol

- Structural Features : Contains a trifluoromethoxy group which significantly affects its chemical behavior and interactions with biological targets.

Enzyme Interactions

This compound has been shown to interact with various enzymes, influencing their activity through competitive inhibition or substrate mimicry. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions enhances its binding affinity to target enzymes.

For example, related compounds have demonstrated inhibitory effects on enzymes involved in metabolic pathways, potentially altering metabolic fluxes within cells.

Biological Pathways

The compound may also modulate key biochemical pathways by acting as a substrate or inhibitor in enzyme-catalyzed reactions. Its subcellular localization—targeting specific cellular compartments—plays a crucial role in determining its biological effects.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit notable pharmacological activities, including:

- Anti-inflammatory Properties : Investigated for potential therapeutic roles in inflammatory diseases.

- Anticancer Activity : Similar fluorinated compounds have been explored as kinase inhibitors, essential for cancer treatment due to their role in cell signaling pathways .

Case Studies and Experimental Findings

- Hypnotic Activity : In studies involving fluorinated phenyl acetate derivatives, compounds similar to this compound displayed significant hypnotic effects. For instance, compound 5j exhibited a rapid recovery time compared to traditional anesthetics like propofol, suggesting potential applications in anesthesia .

- Binding Affinity : Binding assays conducted on fluorinated compounds demonstrated that the introduction of trifluoromethyl groups significantly enhances binding affinity towards various receptors and enzymes, indicating the potential for drug development .

Applications in Research

This compound serves as a valuable intermediate in organic synthesis and drug development. Its applications include:

- Synthesis of Pharmaceuticals : Used as a building block in the synthesis of various bioactive compounds.

- Biological Assays : Employed in enzyme inhibition studies and receptor binding assays to evaluate pharmacological properties .

Data Table: Biological Activity Comparison of Related Compounds

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 3-fluoro-5-(trifluoromethoxy)phenylacetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves fluorination and trifluoromethoxylation of phenylacetic acid precursors. A common approach uses Suzuki-Miyaura coupling to introduce the trifluoromethoxy group, followed by electrophilic fluorination. Key steps include:

- Intermediate Preparation : Start with 5-bromo-3-fluorophenylacetic acid, then introduce trifluoromethoxy via copper-mediated cross-coupling .

- Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency, while anhydrous conditions minimize hydrolysis of reactive intermediates .

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹⁹F NMR detects fluorine environments (δ ~ -60 ppm for CF₃O; -110 ppm for aromatic F). ¹H NMR confirms acetic acid protons (δ ~3.6 ppm, singlet) .

- Mass Spectrometry : High-resolution ESI-MS should show [M-H]⁻ at m/z 253.02 (C₉H₅F₄O₃⁻) with isotopic patterns matching fluorine abundance .

- Melting Point : Compare observed mp (47–49°C) to literature values to confirm crystallinity .

Q. What are the primary applications of this compound in preclinical drug development?

- Methodological Answer : Its fluorinated structure enhances metabolic stability and bioavailability, making it valuable for:

- Enzyme Inhibition : Test as a COX-2 inhibitor via in vitro assays (e.g., prostaglandin E₂ suppression in macrophage cultures) .

- Prodrug Design : Conjugate with amine-containing drugs (e.g., antivirals) via amide bonds, using DCC/NHS coupling in DMF .

- Toxicity Screening : Assess hepatic clearance using hepatocyte models (e.g., HepG2 cells) and LC-MS quantification of metabolites .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy and fluorine substituents influence reaction kinetics in cross-coupling steps?

- Methodological Answer :

- Electron-Withdrawing Effects : The CF₃O group deactivates the aromatic ring, slowing electrophilic substitution. Use DFT calculations (Gaussian, B3LYP/6-31G*) to map electron density and predict reactive sites .

- Kinetic Profiling : Compare reaction rates under varying Pd catalyst loads (0.5–5 mol%). Monitor intermediates via in situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating coupling by 30–40% versus nonpolar solvents .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assay systems?

- Methodological Answer :

- Assay Standardization : Normalize data using internal controls (e.g., IC₅0 values relative to reference inhibitors) and replicate across cell lines (HEK293 vs. CHO) .

- Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., demethylated analogs) that may confound results. Employ stable isotope labeling (¹³C-acetic acid) to track metabolic pathways .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., serum concentration in cell media) affecting potency .

Q. How can researchers mitigate analytical challenges in quantifying trace levels of this compound in biological matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (C18 cartridges) with methanol elution improves recovery (>85%) from plasma. Derivatize with BSTFA for enhanced GC-MS sensitivity .

- Matrix Effects : Use isotope-dilution MS (e.g., d₄-3-fluoro-5-(trifluoromethoxy)phenylacetic acid) to correct for ion suppression in complex samples .

- Limit of Detection : Optimize MRM transitions (m/z 253→209 for quantification; 253→127 for confirmation) to achieve sub-ng/mL sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.